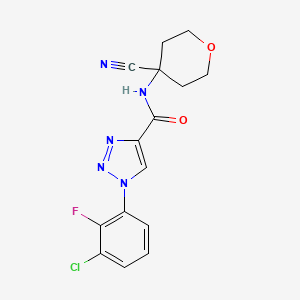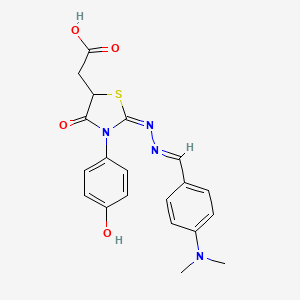![molecular formula C14H14N4O2 B2547900 N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705538-69-7](/img/structure/B2547900.png)
N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide and its derivatives have been synthesized and characterized, showing potential in various scientific research applications. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014). Another study focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, further indicating the compound's utility in developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research
Research into non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin revealed that certain 4- and 4,6-substituents on the pyrrolo[2,3-d]pyrimidine framework affect antiviral activity. These studies suggest the compound's derivatives could be key in developing new antiviral medications, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).
Polymorphic Studies
Polymorphic modifications of related compounds, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties, have been investigated. These studies provide insights into the compound's potential applications in developing new therapeutic agents for hypertension (Shishkina et al., 2018).
Cytotoxic Activity
The cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines has been examined, demonstrating the compound's derivatives' potential in cancer treatment. These findings underscore the relevance of this compound derivatives in oncological research (Hassan, Hafez, Osman, & Ali, 2015).
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide are not well defined. Given the lack of specific information about this compound, it’s difficult to predict which pathways it might influence. Many compounds with similar structures have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unknown .
Result of Action
Without specific studies on this compound, it’s challenging to predict its precise effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-13-5-3-2-4-11(13)17-14(19)18-7-10-6-15-9-16-12(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDWIWVGZKWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)


![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)
![6-(3-Fluorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2547839.png)
